(Methyl(pyridin-2-yl)amino)methanol
Description
(Methyl(pyridin-2-yl)amino)methanol is an amino alcohol derivative featuring a pyridine ring substituted at the 2-position with a methylamino group, which is further linked to a hydroxymethyl (–CH2OH) moiety. This structure confers dual functionality: the pyridine ring acts as a Lewis base, while the amino alcohol group enables coordination chemistry and hydrogen bonding. Such compounds are of interest in medicinal chemistry, catalysis, and materials science due to their ability to form stable metal complexes and participate in supramolecular interactions .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
[methyl(pyridin-2-yl)amino]methanol |
InChI |
InChI=1S/C7H10N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-5,10H,6H2,1H3 |
InChI Key |
ZHINIPAWPIMVJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)C1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(pyridin-2-yl)amino)methanol typically involves the reaction of pyridine derivatives with methylamine and formaldehyde. One common method is the Mannich reaction, where pyridine is reacted with formaldehyde and methylamine under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of (Methyl(pyridin-2-yl)amino)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(Methyl(pyridin-2-yl)amino)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(Methyl(pyridin-2-yl)amino)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Methyl(pyridin-2-yl)amino)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Structural Analogues in Pyridine Methanol Derivatives
The following table compares (Methyl(pyridin-2-yl)amino)methanol with pyridine-based amino alcohols and related derivatives:
Key Observations:
- Substituent Position: The position of the amino and hydroxymethyl groups on the pyridine ring significantly influences reactivity. For example, 2-(Methylamino)pyridine-3-methanol differs in the methanol group’s position (3 vs. 2 in the target compound), which may alter hydrogen-bonding patterns and metal-coordination preferences.
- Electronic Effects: Electron-donating groups like methoxy (e.g., (6-Methoxypyridin-2-yl)-methanol ) enhance solubility in polar solvents, whereas methylamino groups balance basicity and steric effects.
Research Findings and Data
Physicochemical Properties
- Solubility: Amino alcohols with pyridine rings exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capability. Methoxy-substituted derivatives (e.g., (6-Methoxypyridin-2-yl)-methanol ) show enhanced solubility in ethanol and water.
- Stability: The methylamino group in the target compound likely improves stability against oxidation compared to primary amines.
Structural Analysis Tools
Crystal structures of related compounds (e.g., N5O2 aminophenols ) are often resolved using SHELXL and visualized via WinGX/ORTEP , suggesting these tools could characterize the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
